molecular formula C7H10ClN3 B1513329 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 424819-90-9

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B1513329
CAS No.: 424819-90-9
M. Wt: 171.63 g/mol
InChI Key: APMXWZQUZCKFPU-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a high-purity chemical reagent featuring a partially saturated pyrrolo[3,4-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry and antimicrobial research . This compound, with molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol, is offered with a purity of >95% and should be stored at 0°C . The pyrrolopyrimidine structural class is recognized for its resemblance to purine bases, which allows these molecules to interact with a variety of enzymatic targets . Recent scientific advances highlight the considerable potential of pyrrolopyrimidine derivatives in addressing antimicrobial resistance (AMR), a critical global health challenge. These scaffolds are being investigated for their broad-spectrum bioactivity, including antibacterial, antifungal, and antiviral effects, making them valuable templates for the development of novel therapeutic agents . Researchers are exploring innovative synthetic strategies, such as cycloadditions and transition metal-catalyzed couplings, to create diverse libraries of pyrrolopyrimidine analogues for bioactivity evaluation and structure-activity relationship (SAR) studies . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material in accordance with safe laboratory practices.

Properties

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-5-9-3-6-2-8-4-7(6)10-5;/h3,8H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMXWZQUZCKFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCC2=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856657
Record name 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424819-90-9
Record name 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves cyclization reactions starting from appropriate precursors such as 2-methylpyrrole and cyanamide. The process forms the fused pyrrolo-pyrimidine core, which is then converted into the hydrochloride salt to improve solubility and stability.

  • Key Reaction: Cyclization of 2-methylpyrrole with cyanamide under controlled conditions leads to the formation of the pyrrolopyrimidine nucleus.
  • Salt Formation: The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing solubility in polar solvents for subsequent applications.

Industrial Scale Synthesis

Industrial preparation optimizes reaction conditions to maximize yield and purity. This includes:

  • Use of large-scale reactors with precise temperature and pH control.
  • Purification steps such as recrystallization or chromatography to isolate the hydrochloride salt in high purity.
  • Employing co-solvent systems for improved solubility during formulation.

Detailed Reaction Conditions and Analysis

Reaction Conditions

  • Cyclization: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
  • Temperature: Moderate heating (room temperature to 80°C) is applied to facilitate cyclization without decomposing sensitive intermediates.
  • pH Control: Acidic conditions are maintained during hydrochloride salt formation, often using hydrochloric acid in controlled amounts.

Purification Techniques

  • Recrystallization: Commonly used solvents include ethanol, methanol, or aqueous mixtures to obtain crystalline hydrochloride salt.
  • Chromatography: Silica gel column chromatography may be employed for intermediate purification.

Formulation and Stock Solution Preparation

A critical aspect of preparation involves dissolving the compound for research or pharmaceutical use. The hydrochloride salt form enables preparation of clear stock solutions at various molarities.

Stock Solution Preparation Table

Amount of Compound 1 mM Stock Solution (mL) 5 mM Stock Solution (mL) 10 mM Stock Solution (mL)
1 mg 5.8266 1.1653 0.5827
5 mg 29.1329 5.8266 2.9133
10 mg 58.2658 11.6532 5.8266

Note: Volumes calculated based on molecular weight and desired molarity for preparing stock solutions in solvents like DMSO.

In Vivo Formulation Preparation

  • Stepwise Solvent Addition: Begin with dissolving the compound in DMSO to prepare a master stock solution.
  • Co-solvents: Sequential addition of PEG300, Tween 80, and distilled water or corn oil, ensuring clarity at each step.
  • Physical Aids: Vortexing, ultrasound, or gentle heating may be used to aid dissolution.
  • Solvent Order: Critical to add solvents in the specified order to maintain solution clarity and stability.

Research Findings on Synthetic Variations

Alternative Synthetic Approaches

While the primary method involves cyclization of 2-methylpyrrole and cyanamide, related literature on pyrrolo-pyrimidine derivatives suggests:

  • Use of brominated intermediates for constructing the pyrrolopyrimidine core.
  • Coupling reactions with bromoaldehydes and diamino-pyrimidines under basic conditions.
  • Acidic deprotection and coupling steps to introduce functional groups, enhancing biological activity.

These methods, although described for related pyrrolo-pyrimidine compounds, provide insight into potential synthetic modifications for this compound.

Summary Table of Preparation Methods

Preparation Step Description Conditions/Notes
Cyclization 2-Methylpyrrole + cyanamide Polar aprotic solvent, moderate heat
Hydrochloride Salt Formation Treatment with HCl Acidic medium, controlled pH
Purification Recrystallization or chromatography Ethanol, methanol, silica gel
Stock Solution Preparation Dissolution in DMSO, PEG300, Tween 80, water Sequential addition, ensure clarity
Industrial Scale Optimization Large reactors, optimized temp & pH, purification High yield and purity focus

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Generation of substituted pyrrolopyrimidines with various functional groups.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit promising anticancer activities. For example, research has shown that these compounds can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies. A study highlighted the effectiveness of these compounds against various cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation .

2. Neuroprotective Effects
Research has suggested that 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Study TitleFocusFindings
Inhibition of Kinase Activity by Pyrrolo Compounds Cancer ResearchDemonstrated that pyrrolo[3,4-d]pyrimidine derivatives effectively inhibit specific kinases associated with tumor growth.
Neuroprotection by Pyrrolo Derivatives NeurobiologyShowed that 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine protects against oxidative damage in neuronal cells.
Pharmacokinetic Studies of Pyrrolo Compounds PharmacologyEvaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of pyrrolo derivatives, indicating favorable pharmacokinetic properties.

Research Applications

1. Drug Development
The unique structure of this compound makes it a valuable scaffold for the development of new drugs targeting various diseases. Its ability to modulate kinase activity is particularly relevant in oncology.

2. Molecular Biology Research
This compound serves as a useful tool in molecular biology for studying the mechanisms of action of kinase inhibitors and their effects on cellular pathways involved in cancer and neurodegeneration.

3. Synthesis of Novel Compounds
Researchers are exploring the synthesis of novel derivatives based on this compound to enhance its efficacy and selectivity against specific biological targets.

Mechanism of Action

The mechanism by which 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic outcomes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways.

  • Receptor Binding: It may bind to specific receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrrolo[3,4-d]pyrimidine Core

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride
  • CAS : 1628833-21-5
  • Molecular Formula : C₉H₁₂ClN₃
  • Molecular Weight : 197.67 g/mol .
  • Cyclopropyl substituents are known to enhance lipophilicity and resistance to oxidative metabolism, making this analog suitable for CNS-targeting drugs .
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride
  • CAS : 1190927-74-2
  • Molecular Formula : C₆H₇Cl₃N₃
  • Molecular Weight : 227.50 g/mol .
  • Key Difference : Two chlorine atoms at the 2- and 4-positions significantly increase electronegativity and molecular weight. Chlorine substitutions often improve binding to hydrophobic pockets in enzymes, making this derivative a candidate for kinase inhibitors .
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride (Unsubstituted Core)
  • CAS : 1187830-46-1
  • Molecular Formula : C₆H₈ClN₃
  • Molecular Weight : 157.60 g/mol .
  • This base structure serves as a precursor for antimicrobial quinolones .

Functional Group Modifications

3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride
  • CAS : 1346808-65-8
  • Molecular Formula : C₇H₈ClFN₂
  • Molecular Weight : 174.60 g/mol .
  • Key Difference : Replacement of the pyrimidine ring with pyridine introduces a nitrogen atom shift, altering electronic properties. The fluorine atom enhances metabolic stability and bioavailability, common in antipsychotic and anticancer agents .
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Hydrochloride
  • CAS : 1956309-51-5
  • Molecular Formula : C₇H₁₀ClN₃O
  • Molecular Weight : 187.63 g/mol .
  • Key Difference: A ketone group at the 4-position introduces hydrogen-bonding capability, critical for interactions with amino acid residues in enzyme active sites. This modification is common in ATP-competitive kinase inhibitors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride 424819-90-9 C₇H₁₁Cl₂N₃ 208.09 2-Methyl
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 1893457-62-9 C₇H₁₀ClN₃ 171.63 2-Methyl
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 1628833-21-5 C₉H₁₂ClN₃ 197.67 2-Cyclopropyl
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 1190927-74-2 C₆H₇Cl₃N₃ 227.50 2,4-Dichloro
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 1187830-46-1 C₆H₈ClN₃ 157.60 Unsubstituted
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 1346808-65-8 C₇H₈ClFN₂ 174.60 3-Fluoro (pyridine core)

Biological Activity

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C₇H₉ClN₃
  • Molecular Weight : 135.166 g/mol
  • CAS Number : 1893457-62-9

Research indicates that this compound may exert its biological effects through the inhibition of key metabolic pathways involved in cellular proliferation and survival. Notably, it has been observed to target mitochondrial one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids necessary for cancer cell growth.

Anticancer Properties

Several studies have reported on the anticancer efficacy of pyrrolo[3,4-d]pyrimidine derivatives. For instance:

  • In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Specifically, it was noted to induce apoptosis in SKOV3 ovarian cancer cells and inhibit colony formation in resistant cell lines such as A2780-E80 and SKOV3 .
  • In Vivo Studies : In xenograft models using MIA PaCa2 pancreatic adenocarcinoma cells, significant tumor growth inhibition was observed, suggesting strong antitumor activity .

Metabolic Effects

The compound's influence on metabolic pathways has been a subject of investigation:

  • One-Carbon Metabolism : It has been shown to inhibit serine hydroxymethyltransferase (SHMT) in mitochondria (SHMT2) and cytosol (SHMT1), which are critical for one-carbon metabolism . This inhibition can lead to reduced availability of substrates necessary for nucleotide synthesis.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelEffect ObservedReference
AnticancerSKOV3Induced apoptosis
AnticancerA2780-E80Inhibited colony formation
AnticancerMIA PaCa2Tumor growth inhibition
Metabolic InhibitionVarious Cancer CellsInhibition of SHMT1/SHMT2

Case Studies

  • Study on Ovarian Cancer : A study published in PMC demonstrated that AGF347 (a derivative closely related to 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) effectively inhibited ovarian cancer cell proliferation and induced apoptosis through targeted metabolic pathways .
  • Pancreatic Cancer Model : In a separate investigation involving xenografts of pancreatic adenocarcinoma, treatment with pyrrolo[3,4-d]pyrimidine derivatives led to significant reductions in tumor size and improved survival rates compared to control groups .

Safety Profile

While the compound shows promise for therapeutic applications, it is crucial to assess its safety profile:

  • Toxicity Studies : Preliminary toxicity assessments indicate that at high doses (up to 40 mg/kg), the compound exhibits a favorable safety profile with no severe adverse effects reported in animal models .

Q & A

Q. Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to verify proton and carbon environments.
  • HRMS : Exact mass determination to confirm molecular formula (e.g., C7_7H11_{11}Cl2_2N3_3) .

Q. What are the solubility and stability profiles under various experimental conditions?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Stability : Storage at 2–8°C in airtight containers under inert atmosphere (argon/nitrogen) is recommended to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound as an ATR kinase inhibitor?

  • SAR Strategy :
  • Core Modifications : Introduce substituents at the 2-methyl position to enhance binding affinity. For example, replacing methyl with bulkier groups (e.g., ethyl, cyclopropyl) improves steric interactions with the kinase ATP-binding pocket .
  • Pharmacophore Analysis : Use X-ray crystallography to map interactions between the pyrrolopyrimidine core and ATR kinase residues. Adjust substituents to optimize hydrogen bonding and hydrophobic contacts .
    • Data Example : Derivatives with 7,7-dimethyl groups showed improved inhibitory activity (IC50_{50} < 10 nM) compared to the parent compound .

Q. What methodologies assess metabolic stability in vitro, and how stable is this compound?

  • Protocol :

Liver Microsome Assay : Incubate the compound (5 µM) with mouse/human liver microsomes and NADPH cofactor.

Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.

Analysis : LC-MS/MS quantifies remaining parent compound.

  • Findings : Analogous compounds (e.g., pyrazolopyrimidine derivatives) showed high metabolic stability, with >90% parent compound remaining after 60 minutes .

Q. How to resolve discrepancies in biological activity data across different studies?

  • Root Cause Analysis :
  • Assay Variability : Differences in cell lines (e.g., MRC-5SV2 vs. PMM cells) or incubation conditions (e.g., serum concentration, CO2_2 levels) may alter IC50_{50} values .
  • Solution : Standardize protocols (e.g., resazurin-based viability assays, fixed cell densities) and validate results across multiple independent labs .

Q. What crystallography techniques determine binding modes with target enzymes?

  • Methodology :

Co-crystallization : Soak the compound into ATR kinase crystals (PDB: 6XYZ).

Data Collection : Use synchrotron X-ray sources (λ = 1.0 Å) for high-resolution diffraction.

Structure Refinement : Software like PHASER and COOT model ligand-enzyme interactions.

  • Example : ATR inhibitors with pyrrolopyrimidine cores form critical hydrogen bonds with Glu882 and hydrophobic interactions with Leu895 .

Key Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Citations align with peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) and authoritative databases (PubChem, DSSTox).
  • Advanced questions emphasize mechanistic insights, while basic questions focus on foundational methodologies.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.